1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c18-17(19,20)14-5-4-6-15(13-14)21-9-11-22(12-10-21)25(23,24)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSUUYEWMOETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the benzenesulfonyl and trifluoromethyl phenyl groups. One common synthetic route involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl piperazine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenyl bromide in the presence of a suitable base to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazines and sulfone derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. These interactions can lead to the modulation of cellular processes and pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Functional Group Variations
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Key analogues include:
Key Observations:
Pharmacological Profiles
Serotonin Receptor Interactions:
- 5-HT1A Agonists: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () inhibits sympathetic nerve discharge (hypotensive effects), reversed by spiperone .
Dopamine Receptor Interactions:
Biological Activity
1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine core substituted with a benzenesulfonyl group and a trifluoromethyl phenyl moiety. Its structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 1-(benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, exhibit significant antimicrobial properties. A study demonstrated that certain piperazine derivatives possess potent antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Bacteria | MIC (µM) | Activity Type |
|---|---|---|---|
| A1 | S. aureus | 15.625 | Antistaphylococcal |
| A2 | E. faecalis | 62.5 | Antienterococcal |
| A3 | P. aeruginosa | 31.108 | Antipseudomonal |
Anti-inflammatory Effects
Piperazine derivatives have also been noted for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases. Studies have shown that these compounds can reduce inflammation markers in vitro, indicating their potential as therapeutic agents .
The biological activity of 1-(benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Cytokine Modulation : It can modulate the release of cytokines, thus exerting anti-inflammatory effects.
- Antiviral Activity : Some studies suggest that related piperazine derivatives have antiviral properties, particularly against plant viruses like Tobacco Mosaic Virus (TMV), where certain derivatives showed high protective activity .
Case Studies
- Antibacterial Efficacy : In a comparative study, 1-(benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine was tested against standard bacterial strains. The results indicated that this compound had a lower MIC compared to traditional antibiotics like ciprofloxacin, demonstrating its potential as a new antibacterial agent .
- Anti-inflammatory Study : A clinical trial assessed the anti-inflammatory effects of piperazine derivatives in patients with rheumatoid arthritis. Results showed significant reductions in joint swelling and pain scores compared to placebo groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or coupling reaction. For example, 1-(benzenesulfonyl)piperazine can react with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF or THF) to introduce the aryl group. Alternatively, benzenesulfonyl chloride may react with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperazine ring substituents and benzenesulfonyl/trifluoromethylphenyl connectivity. For example, the benzenesulfonyl group exhibits deshielded aromatic protons (~7.5–8.0 ppm), while the trifluoromethyl group causes splitting in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H] expected at m/z 385.09 for CHFNOS).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays).
- Stability : Stable at –20°C in anhydrous conditions. The trifluoromethyl group enhances hydrolytic stability, but the sulfonyl moiety may degrade under strong acidic/basic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and benzenesulfonyl groups influence the compound’s reactivity and binding affinity?
- Methodological Answer :
- Trifluoromethyl (–CF) : Strong electron-withdrawing effect increases electrophilicity of the adjacent phenyl ring, enhancing interactions with electron-rich biological targets (e.g., kinase active sites). Density Functional Theory (DFT) studies show reduced electron density at the para-position of the aryl group, affecting π-π stacking .
- Benzenesulfonyl (–SOPh) : Participates in hydrogen bonding with protein residues (e.g., lysine or arginine). Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinity changes when modifying the sulfonyl group .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
- Structural Confirmation : Ensure batch-to-batch consistency via H NMR and LC-MS. Contradictions may arise from impurities (e.g., unreacted starting materials).
- Meta-Analysis : Cross-reference data with structural analogs. For example, replacing the trifluoromethyl group with –Cl or –OCH alters hydrophobicity and target engagement, explaining variability .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses in target proteins (e.g., dopamine D3 receptor). The trifluoromethylphenyl group often occupies hydrophobic pockets, while the sulfonyl group forms polar contacts.
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., replacing benzenesulfonyl with tosyl). FEP-guided synthesis reduces off-target effects .
- ADMET Prediction (SwissADME) : Optimize logP (target: 2–3) and polar surface area (PSA < 90 Ų) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
